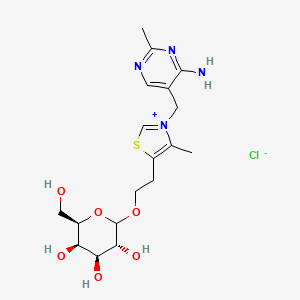
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride is a complex organic compound with a unique structure that combines pyrimidine, thiazole, and tetrahydropyran moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydropyran moiety.
- Step 1: Synthesis of Pyrimidine Intermediate:
- React 2-methylpyrimidine with an appropriate aminating agent to introduce the amino group at the 4-position.
- Reaction conditions: Elevated temperature, presence of a catalyst.
- Step 2: Synthesis of Thiazole Intermediate:
- React 4-methylthiazole with a suitable alkylating agent to introduce the methyl group at the 4-position.
- Reaction conditions: Mild temperature, inert atmosphere.
- Step 3: Coupling Reaction:
- Couple the pyrimidine and thiazole intermediates using a cross-coupling reagent such as palladium catalyst.
- Reaction conditions: Elevated temperature, inert atmosphere.
- Step 4: Introduction of Tetrahydropyran Moiety:
- React the coupled intermediate with a protected tetrahydropyran derivative, followed by deprotection to yield the final compound.
- Reaction conditions: Mild temperature, acidic or basic conditions for deprotection.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the hydroxymethyl group of the tetrahydropyran moiety.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- Reduction reactions can target the thiazolium ring, converting it to a thiazolidine derivative.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- Nucleophilic substitution reactions can occur at the amino group of the pyrimidine ring.
- Common reagents: Alkyl halides, acyl chlorides.
- Oxidation: Formation of carboxylic acid derivatives.
- Reduction: Formation of thiazolidine derivatives.
- Substitution: Formation of N-alkyl or N-acyl pyrimidine derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with nucleic acids and proteins.
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
- Used in drug design and development as a lead compound.
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds:
- 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazolium chloride
- 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium chloride
- The presence of the tetrahydropyran moiety in 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
- The combination of pyrimidine, thiazole, and tetrahydropyran moieties in a single molecule offers a versatile platform for various scientific applications.
属性
分子式 |
C18H27ClN4O6S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
(3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18?;/m1./s1 |
InChI 键 |
PPAFWOAFTGWGCR-KMSHWZFISA-M |
手性 SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |
规范 SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















